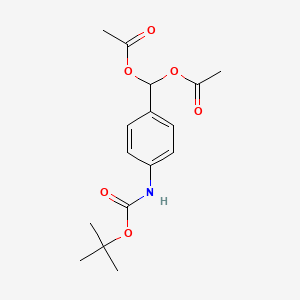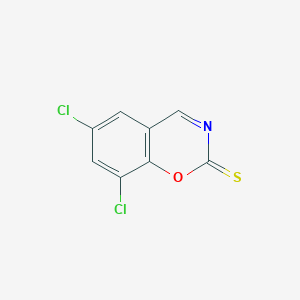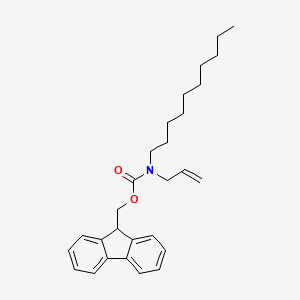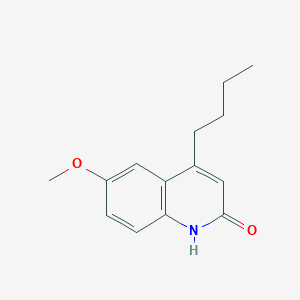![molecular formula C15H18N4 B12592031 4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine CAS No. 642474-00-8](/img/structure/B12592031.png)
4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methyl-1H-imidazo[4,5-c]chinolin-1-yl)butan-1-amin ist eine Verbindung, die zur Klasse der Imidazoquinoline gehört. Imidazoquinoline sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden häufig wegen ihrer potenziellen therapeutischen Anwendungen untersucht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(2-Methyl-1H-imidazo[4,5-c]chinolin-1-yl)butan-1-amin beinhaltet typischerweise den Aufbau des Imidazoquinolinkerns, gefolgt von der Einführung der Butan-1-amin-Seitenkette. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen, um den Imidazoquinolinring zu bilden. Nachfolgende Funktionalisierungsschritte führen die Methylgruppe an der 2-Position und die Butan-1-amin-Seitenkette an der 4-Position ein.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege umfassen, die eine hohe Ausbeute und Reinheit gewährleisten. Techniken wie die kontinuierliche Durchfluss-Synthese und die Verwendung fortschrittlicher Katalysatoren können eingesetzt werden, um die Effizienz des Produktionsprozesses zu verbessern. Die Wahl der Lösungsmittel, der Temperatur und der Reaktionszeit sind kritische Faktoren, die die Gesamtausbeute und die Qualität des Endprodukts beeinflussen.
Analyse Chemischer Reaktionen
Reaktionstypen
4-(2-Methyl-1H-imidazo[4,5-c]chinolin-1-yl)butan-1-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, abhängig von den vorhandenen funktionellen Gruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Halogenierte Lösungsmittel und geeignete Nukleophile oder Elektrophile.
Haupterzeugnisse
Die Haupterzeugnisse, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Chinolinderivaten führen, während die Reduktion zur Bildung von Aminerivaten führen kann.
Wissenschaftliche Forschungsanwendungen
4-(2-Methyl-1H-imidazo[4,5-c]chinolin-1-yl)butan-1-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Für sein Potenzial als Modulator biologischer Pfade untersucht.
Medizin: Für sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-(2-Methyl-1H-imidazo[4,5-c]chinolin-1-yl)butan-1-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren und so verschiedene biologische Pfade beeinflussen. Die genauen molekularen Zielstrukturen und Pfade können je nach spezifischer Anwendung und Nutzungskontext variieren.
Wirkmechanismus
The mechanism of action of 4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-Benzyl-2-butyl-1H-imidazo[4,5-c]chinolin-4-amin
- 1-(4-(Aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]chinolin-4-amin
Einzigartigkeit
4-(2-Methyl-1H-imidazo[4,5-c]chinolin-1-yl)butan-1-amin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
CAS-Nummer |
642474-00-8 |
|---|---|
Molekularformel |
C15H18N4 |
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
4-(2-methylimidazo[4,5-c]quinolin-1-yl)butan-1-amine |
InChI |
InChI=1S/C15H18N4/c1-11-18-14-10-17-13-7-3-2-6-12(13)15(14)19(11)9-5-4-8-16/h2-3,6-7,10H,4-5,8-9,16H2,1H3 |
InChI-Schlüssel |
QYHNESIRLNUFGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1CCCCN)C3=CC=CC=C3N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)](/img/structure/B12591960.png)

![Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxamide, 5'-methoxy-N-methyl-3'-oxo-N-[2-(1-piperidinyl)ethyl]-, trans-(9CI)](/img/structure/B12591979.png)

![1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene](/img/structure/B12591994.png)




propanedinitrile](/img/structure/B12592023.png)

